molecular formula C6H10ClF2N3 B3020858 [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride CAS No. 2247107-27-1

[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B3020858
CAS No.: 2247107-27-1
M. Wt: 197.61
InChI Key: NPIPMHWULWQZFE-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, along with a methanamine side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 2-methylpyrazole with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a variety of functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism by which [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and related heterocycles, such as:

Uniqueness

What sets [5-(Difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoromethyl group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

[5-(difluoromethyl)-2-methylpyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c1-11-4(3-9)2-5(10-11)6(7)8;/h2,6H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIPMHWULWQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-27-1
Record name [3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl]methanamine hydrochloride
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